4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and sulfonation reactions . The synthetic route can be summarized as follows:
Condensation: o-phenylenediamine reacts with formic acid to form benzimidazole.
Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Sulfonation: The brominated benzimidazole is sulfonated using sulfonyl chloride to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), sulfonyl chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-bromo-N-(1-methyl-1H-benzimidazol-5-yl)benzenesulfonamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Metronidazole: An antibiotic and antiprotozoal medication.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-(1-methylbenzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c1-18-9-16-13-8-11(4-7-14(13)18)17-21(19,20)12-5-2-10(15)3-6-12/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUSXBQLSFUOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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